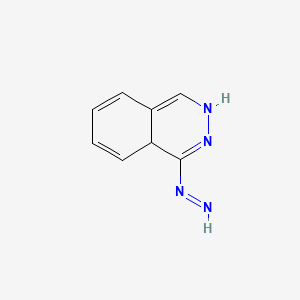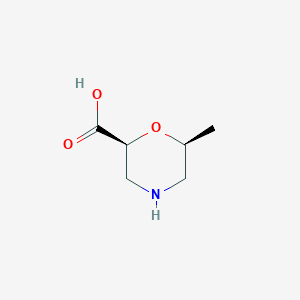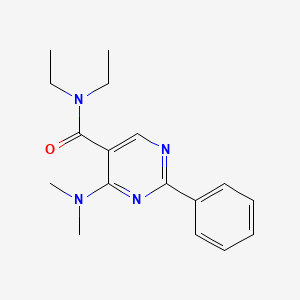
4-(Dimethylamino)-N,N-diethyl-2-phenylpyrimidine-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Dimethylamino)-N,N-diethyl-2-phenylpyrimidine-5-carboxamide is a complex organic compound belonging to the class of pyrimidine derivatives This compound is characterized by the presence of a dimethylamino group, a diethylamino group, and a phenyl group attached to a pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-N,N-diethyl-2-phenylpyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method is the condensation of 2-phenylpyrimidine-5-carboxylic acid with N,N-diethylamine in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then reacted with dimethylamine to introduce the dimethylamino group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Solvent extraction and recrystallization are commonly employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Dimethylamino)-N,N-diethyl-2-phenylpyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino or diethylamino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 4-(Dimethylamino)-N,N-diethyl-2-phenylpyrimidine-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities and binding affinities.
Medicine
In the field of medicine, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
Industrially, this compound can be used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in the production of dyes, pigments, and polymers.
Wirkmechanismus
The mechanism of action of 4-(Dimethylamino)-N,N-diethyl-2-phenylpyrimidine-5-carboxamide involves its interaction with specific molecular targets. The dimethylamino and diethylamino groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Dimethylamino)pyridine: A nucleophilic catalyst used in various organic reactions.
N,N-Dimethyl-4-aminopyridine: Known for its use in esterification and acylation reactions.
4-(Dimethylamino)benzoic acid: Used in the synthesis of dyes and pharmaceuticals.
Uniqueness
4-(Dimethylamino)-N,N-diethyl-2-phenylpyrimidine-5-carboxamide stands out due to its combination of functional groups and the pyrimidine ring structure
Eigenschaften
CAS-Nummer |
823792-45-6 |
|---|---|
Molekularformel |
C17H22N4O |
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
4-(dimethylamino)-N,N-diethyl-2-phenylpyrimidine-5-carboxamide |
InChI |
InChI=1S/C17H22N4O/c1-5-21(6-2)17(22)14-12-18-15(19-16(14)20(3)4)13-10-8-7-9-11-13/h7-12H,5-6H2,1-4H3 |
InChI-Schlüssel |
ZHUGZRORCRRZKX-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)C1=CN=C(N=C1N(C)C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8,9-Dihydro-5H-5,8-methanoimidazo[1,2-a]azepine-2,3-dicarbonitrile](/img/structure/B15217182.png)
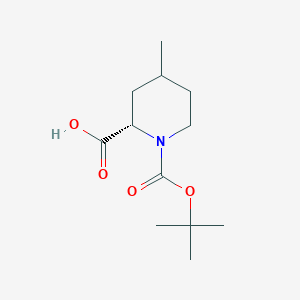
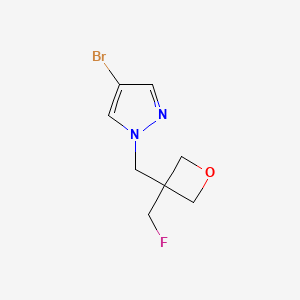
![[6-Chloro-2-(5-chloropyridin-2-yl)imidazo[1,2-a]pyridin-3-yl]acetonitrile](/img/structure/B15217213.png)
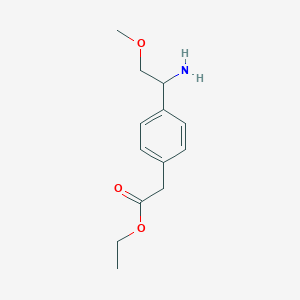

![6-Bromo-2-chloro-8-cyclohexyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B15217224.png)
![Benzoic acid, 3-[3-(3-fluorophenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B15217228.png)
![N-[5-(Phenylmethanesulfonyl)-1,2,4-thiadiazol-3-yl]acetamide](/img/structure/B15217236.png)
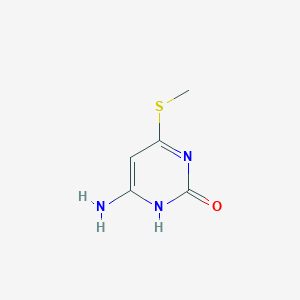
![7-(Piperidin-1-yl)[1,2,3]thiadiazolo[5,4-d]pyrimidine](/img/structure/B15217252.png)
